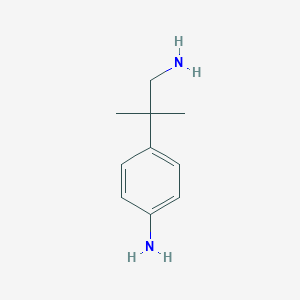

4-(1-Amino-2-methylpropan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Amino-2-methylpropan-2-yl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Research has indicated that 4-(1-amino-2-methylpropan-2-yl)aniline exhibits potential anticancer and antimicrobial activities. Studies have focused on its ability to inhibit specific enzymes involved in cancer progression and microbial growth, making it a candidate for drug development targeting diseases like cancer and infections .

β-Secretase (BACE1) Inhibition

The compound has been investigated as a β-secretase inhibitor, which is crucial in the development of therapies for Alzheimer’s disease. Its structure allows it to engage effectively with the BACE1 enzyme, potentially improving brain penetration compared to other inhibitors . This application highlights its significance in neurodegenerative disease research.

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as electrophilic substitutions and coupling reactions like Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

| Reaction Type | Description | Application |

|---|---|---|

| Electrophilic Substitution | Involves substitution on the aromatic ring | Synthesis of dyes and pharmaceuticals |

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | Organic synthesis of complex molecules |

Biological Studies

Enzyme Interaction Studies

The compound is utilized in studying enzyme interactions due to its amino group, which can form hydrogen bonds with various biological targets. This property makes it valuable in biochemical assays and enzyme mechanism studies .

Boron Chemistry Applications

As a precursor to boron-containing compounds, this compound can be transformed into boronic acid derivatives that are useful in drug discovery and development. These derivatives can selectively bind to diol-containing biomolecules, enhancing their utility in biosensors and targeted drug delivery systems .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is involved in producing dyes and pigments due to its ability to undergo various chemical transformations while maintaining stability under processing conditions. Its unique structural features contribute to the color properties of these materials .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of several derivatives of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Alzheimer’s Disease Research

In a study focusing on β-secretase inhibition for Alzheimer's treatment, analogs of this compound were synthesized and evaluated for potency and selectivity. The findings demonstrated that modifications to the amino group enhanced binding affinity to BACE1 while improving pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

115279-64-6 |

|---|---|

Molekularformel |

C10H16N2 |

Molekulargewicht |

164.25 g/mol |

IUPAC-Name |

4-(1-amino-2-methylpropan-2-yl)aniline |

InChI |

InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |

InChI-Schlüssel |

LHCZIRQRPHFGKG-UHFFFAOYSA-N |

SMILES |

CC(C)(CN)C1=CC=C(C=C1)N |

Kanonische SMILES |

CC(C)(CN)C1=CC=C(C=C1)N |

Synonyme |

4-(1-Amino-2-methylpropan-2-yl)aniline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.